3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 902507-25-9
VCID: VC7122772
InChI: InChI=1S/C25H18FNO4/c1-15-5-7-21-19(9-15)25(29)20(13-27(21)12-16-3-2-4-18(26)10-16)24(28)17-6-8-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3
SMILES: CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)F
Molecular Formula: C25H18FNO4
Molecular Weight: 415.42

3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

CAS No.: 902507-25-9

Cat. No.: VC7122772

Molecular Formula: C25H18FNO4

Molecular Weight: 415.42

* For research use only. Not for human or veterinary use.

3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one - 902507-25-9

Specification

CAS No. 902507-25-9
Molecular Formula C25H18FNO4
Molecular Weight 415.42
IUPAC Name 3-(1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one
Standard InChI InChI=1S/C25H18FNO4/c1-15-5-7-21-19(9-15)25(29)20(13-27(21)12-16-3-2-4-18(26)10-16)24(28)17-6-8-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3
Standard InChI Key ASOCOXKYAHFXPK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)F

Introduction

Potential Biological Activities

Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a benzodioxole group and a fluorinated phenyl moiety could potentially enhance these activities by improving the compound's ability to interact with biological targets.

Antimicrobial Activity

Quinolines have been explored as antimicrobial agents due to their ability to inhibit bacterial growth. The addition of fluorine can enhance lipophilicity, potentially increasing the compound's ability to penetrate bacterial membranes.

Anticancer Activity

Quinoline derivatives have shown promise in cancer therapy by inhibiting cell proliferation and inducing apoptosis in cancer cells. The benzodioxole group might contribute to increased bioavailability and interaction with cancer-related targets.

Antiviral Activity

Some quinolines exhibit antiviral properties by interfering with viral replication mechanisms. The specific structural features of this compound could potentially enhance its antiviral efficacy.

Synthesis and Characterization

The synthesis of quinoline derivatives typically involves multi-step reactions, including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the compound.

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